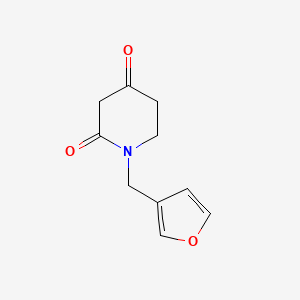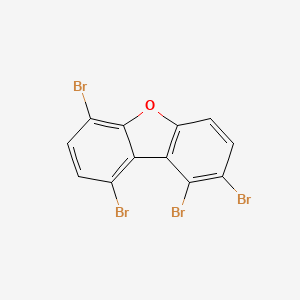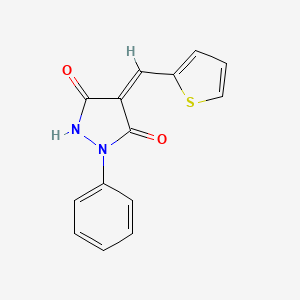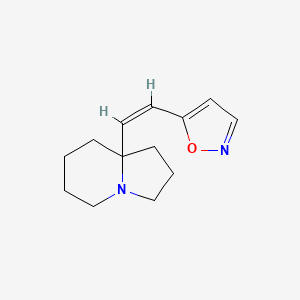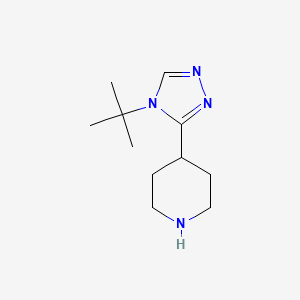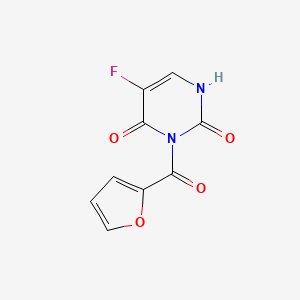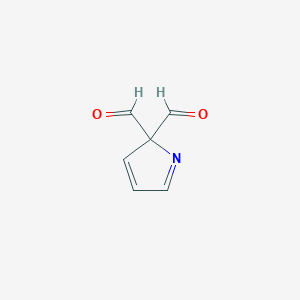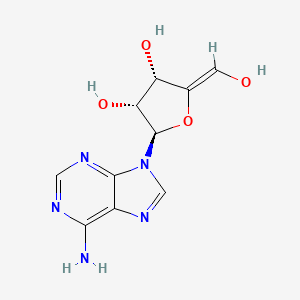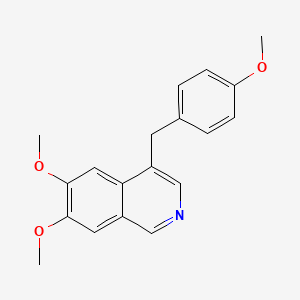
6,7-Dimethoxy-4-(4-methoxybenzyl)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethoxy-4-(4-methoxybenzyl)isoquinoline is a benzylisoquinoline alkaloid. This compound is known for its unique structure, which includes methoxy groups at the 6 and 7 positions of the isoquinoline ring and a 4-methoxybenzyl group attached to the nitrogen atom. It has been isolated from natural sources such as the plant Annona squamosa .
準備方法
Synthetic Routes and Reaction Conditions
One method for synthesizing 6,7-dimethoxy-4-(4-methoxybenzyl)isoquinoline involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) . This reaction yields 6,7-dimethoxy-3,4-dihydroisoquinoline, which can then be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can potentially be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
化学反応の分析
Types of Reactions
6,7-Dimethoxy-4-(4-methoxybenzyl)isoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups in the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can yield tetrahydroisoquinoline derivatives .
科学的研究の応用
6,7-Dimethoxy-4-(4-methoxybenzyl)isoquinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential biological activities, including anti-cancer properties.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6,7-dimethoxy-4-(4-methoxybenzyl)isoquinoline involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce apoptosis in cancer cells by interacting with DNA and disrupting cell cycle progression . The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
Coclaurine: Another benzylisoquinoline alkaloid found in Annona squamosa.
6,7-Dimethoxy-3,4-dihydroisoquinoline: A precursor in the synthesis of 6,7-dimethoxy-4-(4-methoxybenzyl)isoquinoline.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups and benzyl substitution contribute to its stability and reactivity, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
61190-20-3 |
|---|---|
分子式 |
C19H19NO3 |
分子量 |
309.4 g/mol |
IUPAC名 |
6,7-dimethoxy-4-[(4-methoxyphenyl)methyl]isoquinoline |
InChI |
InChI=1S/C19H19NO3/c1-21-16-6-4-13(5-7-16)8-14-11-20-12-15-9-18(22-2)19(23-3)10-17(14)15/h4-7,9-12H,8H2,1-3H3 |
InChIキー |
FATMOMPOECTJKE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CC2=CN=CC3=CC(=C(C=C32)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


